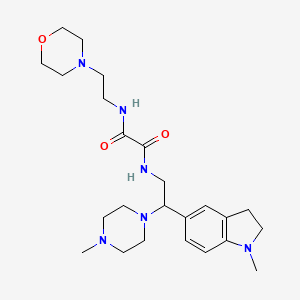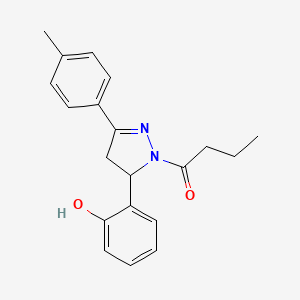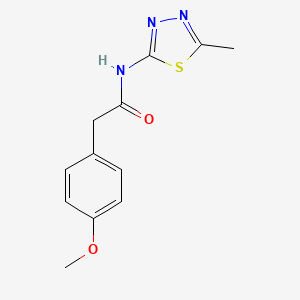![molecular formula C13H17NO3S B2673835 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile CAS No. 129415-92-5](/img/structure/B2673835.png)
3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
Vue d'ensemble
Description
3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile is an organic compound with the molecular formula C13H17NO3S. It is characterized by the presence of a nitrile group, a sulfonyl group, and a butane backbone with two methyl groups attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile typically involves the reaction of 3,3-dimethylbutanenitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3-Dimethylbutanenitrile+4-Methylbenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 3,3-dimethyl-4-aminobutanenitrile.
Oxidation: Formation of 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanoic acid.
Applications De Recherche Scientifique
3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways are determined by the functional groups present, such as the nitrile and sulfonyl groups, which can interact with different biological molecules and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-4-[(4-methylphenyl)sulfonyl]butanenitrile
- 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]pentanenitrile
- 3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]hexanenitrile
Uniqueness
3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile is unique due to its specific combination of functional groups and structural features. The presence of both a nitrile and a sulfonyl group allows for a wide range of chemical reactivity, making it a versatile intermediate in organic synthesis. Additionally, the compound’s stability and ease of handling contribute to its popularity in research and industrial applications.
Propriétés
IUPAC Name |
(3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICPDHQLAOBFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)
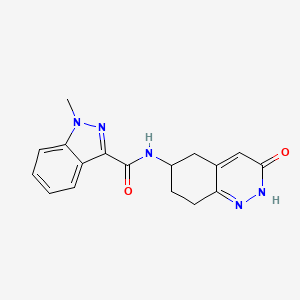
![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)
![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
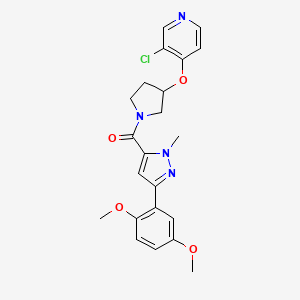
![1-[(2-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2673764.png)
![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673765.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2673767.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)
